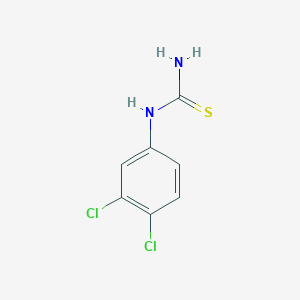

1-(3,4-Dichlorophenyl)-2-thiourea

Overview

Description

1-(3,4-Dichlorophenyl)-2-thiourea is an organic compound characterized by the presence of a thiourea group attached to a 3,4-dichlorophenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q B plastoquinone binding site of photosystem II , which might suggest a similar target for 1-(3,4-Dichlorophenyl)-2-thiourea.

Mode of Action

For instance, DCMU inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone .

Biochemical Pathways

Based on the action of similar compounds, it can be hypothesized that this compound might affect the photosynthetic electron transport chain in photosynthesis . This would disrupt the plant’s ability to convert light energy into chemical energy .

Result of Action

If we consider the effects of similar compounds like dcmu, it can be inferred that this compound might reduce the ability of the plant to convert light energy into chemical energy .

Biochemical Analysis

Cellular Effects

It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of 1-(3,4-Dichlorophenyl)-2-thiourea vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-thiourea typically involves the reaction of 3,4-dichloroaniline with thiocyanate compounds. One common method is the reaction of 3,4-dichloroaniline with ammonium thiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to an amine group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl thioureas.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-thiourea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-2-thiourea can be compared with other similar compounds such as:

1-(3,4-Dichlorophenyl)-3-methylurea: This compound has similar structural features but differs in its functional group, leading to different chemical and biological properties.

3,4-Dichlorophenylhydrazine hydrochloride: Another related compound with distinct applications and reactivity.

Uniqueness: this compound is unique due to its specific combination of a dichlorophenyl ring and a thiourea group, which imparts distinct chemical reactivity and biological activity compared to other related compounds.

Biological Activity

1-(3,4-Dichlorophenyl)-2-thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 3,4-dichloroaniline with thiocyanate compounds. The presence of chlorine atoms on the phenyl ring enhances the compound's reactivity and potential applications in medicinal chemistry. The molecular structure can be represented as follows:

- Chemical Formula : CHClNS

- Molecular Weight : 219.10 g/mol

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties, particularly against multidrug-resistant strains. Studies indicate that these compounds exhibit a broad spectrum of antimicrobial activity, making them potential candidates for treating infections caused by resistant bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 µg/mL .

Cytotoxicity and Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. In a study involving human colon (SW480, SW620) and prostate (PC3) cancer cells, the compound displayed an IC value as low as 1.5 µM, indicating potent growth inhibition compared to standard chemotherapeutics like cisplatin . The mechanisms of action include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through interference with cellular signaling pathways.

Urease Inhibition

Thiourea derivatives, including this compound, have been identified as potent urease inhibitors. This property is particularly relevant for treating diseases caused by urease-producing pathogens such as Helicobacter pylori. Some derivatives have shown greater inhibitory activity than standard thiourea compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Electrostatic Interactions : The binding interactions with biomolecules like DNA suggest an electrostatic mode of interaction which may contribute to its anticancer properties.

- Protein Binding : Fluorescence spectroscopy studies indicate potential interactions with serum albumin, suggesting a mechanism for drug delivery and bioavailability in biological systems .

Case Studies and Research Findings

Properties

IUPAC Name |

(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCITSJXCSXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172846 | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19250-09-0 | |

| Record name | N-(3,4-Dichlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19250-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(3,4-dichlorophenyl)-2-thiourea (DCPTU) interact with the human red blood cell urea transporter?

A: The research paper suggests that DCPTU acts as a competitive inhibitor of urea transport in human red blood cells. While the exact binding site is not elucidated, the study demonstrates that high concentrations of DCPTU can partially prevent the binding of a photoaffinity label, [3H]MeACPTU, to the 40-kDa and 60-kDa protein bands believed to be components of the urea transporter []. This suggests that DCPTU competes for binding with the photolabel, likely at or near the urea binding site of the transporter.

Q2: Does the study provide any information about the structure-activity relationship (SAR) of urea analogs like DCPTU and their interaction with the urea transporter?

A: While the study doesn't delve deep into SAR, it does provide some initial observations. The fact that both thiourea and DCPTU, which share structural similarities with urea, can partially protect the transporter from photolabeling suggests that the transporter recognizes specific structural motifs []. Further research using a range of structurally diverse urea analogs would be needed to establish a detailed SAR and understand the key structural features required for binding and inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.